Cas no 951163-61-4 (tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate)

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate structure
951163-61-4 structure
Product Name:tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
CAS-Nr.:951163-61-4
MF:C11H22N2O2
MW:214.304583072662
MDL:MFCD11112079
CID:802555
PubChem ID:24757764
Update Time:2024-10-25

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Carbamic acid,N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
    • (3S,5S)-(5-methyl-piperidin-3-yl)-carbamic acid tert-butyl ester
    • N-[(3S,5S)-5-Methyl-3-piperidinyl]carbamic acid tert-butyl ester
    • tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamate
    • tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
    • (3S,5S)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
    • (5(S)-methylpiperidin-3(S)-yl)-carbamic acid tert-butyl ester
    • I12-0525
    • PS-J-131
    • tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
    • 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate (ACI)
    • CNALVHVMBXLLIY-IUCAKERBSA-N
    • MFCD11112079
    • tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate
    • PS-15400
    • SCHEMBL1552784
    • (3S,5S)-(3-Boc-amino)-5-methylpiperidine
    • AC-24389
    • Carbamic acid, N-[(3S,5S)-5-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester
    • AKOS015897943
    • TQP0856
    • BNB16361
    • trans-3-(Boc-amino)-5-methylpiperidine
    • (3S,55)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
    • EN300-7098612
    • tert-butyl N-[trans-5-methyl-3-piperidyl]carbamate
    • tert-butyl((3S,5S)-5-methylpiperidin-3-yl)carbamate
    • AKOS015840244
    • 1405128-25-7
    • 951163-61-4
    • DTXSID50647207
    • P13429
    • CS-0091706
    • MDL: MFCD11112079
    • Inchi: 1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
    • InChI-Schlüssel: CNALVHVMBXLLIY-IUCAKERBSA-N
    • Lächelt: N([C@@H]1CNC[C@@H](C)C1)C(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 214.16800
  • Monoisotopenmasse: 214.168127949g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 223
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topologische Polaroberfläche: 50.4Ų

Experimentelle Eigenschaften

  • Dichte: 1.00
  • Siedepunkt: 313 ºC
  • Flammpunkt: 143 ºC
  • PSA: 50.36000
  • LogP: 2.22880
  • Dampfdruck: 0.0±0.7 mmHg at 25°C

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Sicherheitsinformationen

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB534140-1 g
tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, 95%; .
951163-61-4 95%
1g
€753.60 2023-04-14
TRC
B807708-2.5mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
951163-61-4
2.5mg
$ 201.00 2023-04-18
TRC
B807708-25mg
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamate
951163-61-4
25mg
$ 1568.00 2023-04-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
SD0011-5g
Tert-butyl N-[(3s,5s)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
5g
$1250 2023-09-07
Alichem
A129008650-1g
Tert-butyl ((3s,5s)-5-methylpiperidin-3-yl)carbamate
951163-61-4 95%
1g
$502.95 2023-08-31
Chemenu
CM181492-1g
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
951163-61-4 97%
1g
$502 2023-01-09
Chemenu
CM181492-5g
tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
951163-61-4 97%
5g
$1505 2023-01-09
eNovation Chemicals LLC
D633757-1G
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
1g
$515 2024-05-23
eNovation Chemicals LLC
D633757-5G
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
5g
$1555 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB07595-1G
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
951163-61-4 97%
1g
¥ 2,758.00 2023-04-12

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Benzylamine ,  Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  80 psi, rt
Referenz
Process for stereoselective synthesis of piperidine derivatives starting from dialdehydes or dinitriles via reductive amination/cyclization as key step
, United States, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, rt
Referenz
Preparation of pyrrolopyrazinylureas as JAK kinase inhibitors for the treatment of autoimmune and inflammatory diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C
Referenz
Treatment of antibiotic-resistant bacteria infection
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  310 kPa, rt → 45 °C; 310 kPa, 45 °C; 45 °C → rt
Referenz
Process for preparation of quinolone intermediates
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt; 45 psi, rt → 45 °C; 45 °C → rt
Referenz
Process for preparation of quinolinone derivatives
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Pharmaceutical parenteral compositions containing (3s,5s)-7-[3-amino-5-methyl-pyridyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-carboxylic acid and its application as antimicrobial agent
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative
, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
Referenz
Preparation of imidazo[1,5-b]pyridazine derivatives as Pim kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Benzylamine ,  Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  80 psi, rt
Referenz
Stereoselective synthesis of piperidine derivatives
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, 1 atm, rt
Referenz
Pyrrolo[2,3-b]pyrazine derivatives as inhibitors of janus kinase and their preparation and use in the treatment of autoimmune and inflammatory diseases
, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Acetone ,  Oxalic acid ;  rt; 0.5 h, rt; 1 h, rt → 0 °C
1.2 Reagents: Sodium hydroxide ;  pH 10
1.3 Reagents: (-)-Mandelic acid Solvents: Acetonitrile ;  1 h, rt; 1 h, rt → 0 °C
1.4 Reagents: Sodium hydroxide ;  pH 10
Referenz
Preparation method of 3-substituted-5-aminopiperidine with protecting group
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C
Referenz
Antibacterial quinolone for Pneumonia treatment
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 s, rt → 45 °C
Referenz
Antimicrobial parenteral formulation containing a quinolinonecarboxylic acid derivative
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Water ;  45 psi, rt → 45 °C; 45 psi, 45 °C; 45 °C → rt
Referenz
Process for preparation of malate salts and polycrystalline of (3S,5S)-7-(3-amino-5-methyl-piperidine-1-yl)-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt → 45 °C; 45 °C → rt
Referenz
Antibiotic compositions containing malate salts and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, 45 °C
Referenz
A hydride reduction process for preparing quinolone intermediates
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 psi, rt → 45 °C
Referenz
A coupling process for preparing quinolone intermediates
, World Intellectual Property Organization, , ,

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Raw materials

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Preparation Products

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
Bestellnummer:A858190
Bestandsstatus:in Stock
Menge:250mg/1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:11
Preis ($):180.0/453.0/1613.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951163-61-4)tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate
A858190
Reinheit:99%/99%/99%
Menge:250mg/1g/5g
Preis ($):180.0/453.0/1613.0
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